N-cyclopentyl-3-methylcyclohexan-1-amine
Description
N-cyclopentyl-3-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methyl group at the 3-position and a cyclopentyl group attached to the nitrogen atom.
Properties
CAS No. |
915922-26-8 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 |
IUPAC Name |
N-cyclopentyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11/h10-13H,2-9H2,1H3 |
InChI Key |
ZAYHAPKVIWMDAG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)NC2CCCC2 |
Canonical SMILES |
CC1CCCC(C1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methylcyclohexan-1-amine typically involves the reaction of cyclopentylamine with 3-methylcyclohexanone. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-cyclopentyl-3-methylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopentyl-3-methylcyclohexan-1-amine and related compounds:
Key Observations:
Backbone Flexibility vs. Steric Effects : Cyclohexane-based amines (e.g., this compound) offer greater conformational flexibility compared to cyclopentane analogs (e.g., 3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine), which may influence binding affinity in receptor-ligand interactions .
Substituent Impact :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability, making such compounds candidates for CNS-targeting drugs .
- Polar substituents (e.g., 3-methoxypropyl in ) enhance solubility but may reduce membrane permeability .
Synthetic Accessibility : The discontinued status of this compound () contrasts with the commercial availability of analogs like 3-Methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine, suggesting that steric bulk from the cyclopentyl group may complicate synthesis or purification .
A. Medicinal Chemistry :
- Compounds like 3-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclohexan-1-amine () are structurally optimized for pharmacokinetic properties, with trifluoromethyl groups improving blood-brain barrier penetration .
- This compound’s cyclopentyl group could mimic natural ligands in enzyme binding pockets, though its discontinued status limits current research .
B. Catalysis and Materials Science :
- Fe-catalyzed alkylation methods () used for related amines (e.g., 2-Chloro-3-cyclohexyl-N-methylpropan-1-amine) could be adapted for synthesizing this compound derivatives with tailored steric profiles.
C. Chiral Resolution :
- Techniques such as chiral UPLC () have been employed for enantiomeric separation of structurally complex amines, which could be applied to this compound if stereocenters are present.
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